2-ethyl-4H-chromen-4-one
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Overview
Description
2-ethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a benzene ring fused to a dihydropyranone ring, with an ethyl group attached at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, usually at temperatures ranging from 75°C to 80°C, for 1 to 1.5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and cost-effectiveness. The isolation and purification processes involve crystallization and recrystallization techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-ethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions yield dihydro derivatives.
Substitution: Electrophilic substitution reactions occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed: The major products formed from these reactions include substituted chromones, dihydrochromenones, and various functionalized derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
2-ethyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological studies.
Medicine: Due to its anticancer, anti-inflammatory, and antioxidant properties, this compound is explored for potential therapeutic applications.
Industry: It is used in the development of cosmetic formulations for skin and hair care, owing to its anti-inflammatory and wound-healing properties
Mechanism of Action
The mechanism of action of 2-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of cyclooxygenase enzymes.
Comparison with Similar Compounds
Chroman-4-one: Lacks the ethyl group at the second position but shares a similar structural framework.
Chromone: Differs by having a double bond between the second and third carbon atoms.
Flavanone: Contains a saturated pyran ring instead of the unsaturated chromenone structure.
Uniqueness: 2-ethyl-4H-chromen-4-one is unique due to the presence of the ethyl group, which enhances its lipophilicity and biological activity. This structural modification leads to improved pharmacokinetic properties and a broader spectrum of biological activities compared to its analogs .
Properties
CAS No. |
14736-30-2 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
2-ethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |
InChI Key |
KTVKQTNGWVJHFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
Canonical SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
Synonyms |
2-ethyl-4H-1-Benzopyran-4-one |
Origin of Product |
United States |
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